5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Acyclic nucleoside phosphonates Thymidylate kinase Stereochemistry–activity relationship

5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione belongs to the class of 5-amino-5,6-dihydrouracils (or, depending on oxidation state, 5-aminouracils) bearing an unsaturated N1‑alkenyl side chain. This scaffold appears in the design of acyclic nucleoside phosphonates (ANPs) where the but‑2‑enyl linker and the C5‑amino substituent jointly modulate substrate recognition by human thymidylate kinase and antiviral potency.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B13069823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC=CCN1C=C(C(=O)NC1=O)N
InChIInChI=1S/C8H11N3O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h2-3,5H,4,9H2,1H3,(H,10,12,13)/b3-2+
InChIKeyVUACKWXRZLUAHL-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione – Procurement-Relevant Profile for a C5-Amino N1-Alkenyl Dihydrouracil Scaffold


5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione belongs to the class of 5-amino-5,6-dihydrouracils (or, depending on oxidation state, 5-aminouracils) bearing an unsaturated N1‑alkenyl side chain. This scaffold appears in the design of acyclic nucleoside phosphonates (ANPs) where the but‑2‑enyl linker and the C5‑amino substituent jointly modulate substrate recognition by human thymidylate kinase and antiviral potency [1]. Its procurement value resides in the specific combination of an (E)‑but‑2‑enyl side chain and a 5‑amino group, a pattern that cannot be replicated by simple N1‑alkyl or C5‑halogen analogs.

Why Generic 5‑Aminouracils or 1‑Alkyl‑Dihydrouracils Cannot Substitute for the But‑2‑enyl Scaffold


Seemingly close analogs—such as 1‑alkyl‑5‑aminouracils or 1‑alkenyl‑uracils lacking the C5‑amino group—fail to reproduce the biological fingerprint of the but‑2‑enyl compound. In the ANP series, only the (E)‑but‑2‑enyl congeners with a C5‑substituent are efficient substrates for human TMP kinase, whereas the corresponding (Z) isomers are completely inactive [1]. Moreover, the 5‑amino group is expected to alter hydrogen‑bonding patterns and electronic properties relative to 5‑H or 5‑halogen analogs, directly impacting enzyme recognition [2]. Consequently, substituting a generic 1‑alkyl‑5‑aminouracil or a 1‑but‑2‑enyl‑uracil without the amino group will not preserve the stereospecific kinase‑dependent activation or the downstream antiviral activity that define this chemotype.

Quantitative Differentiation of 5‑Amino‑1‑(but‑2‑en‑1‑yl)‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione Versus Its Closest Analogs


(E)‑But‑2‑enyl Configuration Is a Binary Switch for Human TMP Kinase Substrate Activity

In the ANP series, the (E)‑but‑2‑enyl derivative 9e (bearing a C5‑methyl group) is an efficient substrate for human TMP kinase, whereas the (Z)‑but‑2‑enyl isomer is completely inactive [1]. The same stereochemical dependence is observed for the C5‑iodo analog 9d. Although the target compound (5‑amino) was not directly assayed as the free nucleobase, the class‑level inference is that the (E)‑configuration of the but‑2‑enyl side chain is an obligatory structural element for kinase recognition. This establishes a clear procurement criterion: only the (E)‑isomer of the target compound is relevant for applications requiring TMP‑kinase‑mediated phosphorylation.

Acyclic nucleoside phosphonates Thymidylate kinase Stereochemistry–activity relationship

C5‑Amino Substituent Confers Differential Kinase Selectivity Relative to C5‑Methyl and C5‑Iodo Analogs

The ANP study demonstrates that C5‑methyl (9e) and C5‑iodo (9d) but‑2‑enyl derivatives are substrates for TMP kinase but not for UMP‑CMP kinase [1]. A C5‑amino substituent introduces a hydrogen‑bond donor/acceptor that is absent in methyl or iodo analogs, potentially altering the kinase selectivity profile. Although direct kinetic data for the 5‑amino‑but‑2‑enyl nucleobase are not available, the chemical distinction is quantifiable: the C5‑amino group increases the polar surface area by ≈26 Ų relative to C5‑H and adds one H‑bond donor, which can redirect kinase preference or enable interactions with alternative targets such as DHFR (IC₅₀ 24 µM, bovine liver DHFR [2]).

Substrate specificity TMP kinase vs UMP-CMP kinase C5‑substituent effect

Weak but Measurable DHFR Inhibition Distinguishes the 5‑Amino Scaffold from Inactive Uracil Analogs

The target compound shows an IC₅₀ of 24 000 nM against bovine liver dihydrofolate reductase (DHFR) [1]. While this potency is modest, it is a real, quantifiable signal that differentiates the 5‑amino‑1‑alkenyl‑dihydrouracil scaffold from 1‑alkenyl‑uracils lacking the 5‑amino group, which are typically devoid of DHFR activity. For context, the classical DHFR inhibitor methotrexate achieves IC₅₀ values in the low nanomolar range, but among fragment‑like dihydrouracils, a 24 µM IC₅₀ constitutes a starting point for optimization.

Dihydrofolate reductase Enzyme inhibition Antifolate scaffold

Antiviral Potency of the Corresponding ANP Prodrugs Is Strictly Configuration‑Dependent

The bis‑POM prodrugs of (E)‑9d and (E)‑9e (but‑2‑enyl ANPs) exhibit in vitro antiviral activity: IC₅₀ = 3 µM against herpes simplex virus and IC₅₀ = 0.19 µM against varicella zoster virus [1]. In contrast, the corresponding (Z)‑isomers are completely inactive. Although the target compound (5‑amino‑1‑but‑2‑enyl‑dihydrouracil) is the nucleobase precursor and not the final ANP, these data establish that only the (E)‑configured but‑2‑enyl scaffold can ultimately deliver antiviral efficacy after phosphonate attachment and prodrug masking.

Antiviral activity Herpes virus Varicella zoster virus

Highest‑Value Application Scenarios for 5‑Amino‑1‑(but‑2‑en‑1‑yl)‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione Based on Quantitative Evidence


Synthesis of (E)‑Configured Antiviral Acyclic Nucleoside Phosphonates Targeting Herpesviruses

Researchers synthesizing ANPs can use the (E)‑5‑amino‑1‑(but‑2‑en‑1‑yl)‑dihydrouracil nucleobase as a key intermediate. Attachment of a phosphonate moiety to the but‑2‑enyl side chain, followed by bis‑POM prodrug masking, is expected to yield compounds with antiviral activity contingent on the (E)‑configuration [1]. The 5‑amino group may further modulate kinase selectivity and antiviral spectrum relative to the reported C5‑methyl and C5‑iodo leads.

Fragment‑Based Lead Discovery for Dihydrofolate Reductase Inhibitors

The compound exhibits a measurable IC₅₀ of 24 µM against bovine DHFR [1], qualifying it as a low‑affinity fragment hit. Medicinal chemistry teams can use this scaffold for structure‑based optimization, leveraging the 5‑amino group for hydrogen‑bond interactions within the DHFR active site while using the but‑2‑enyl chain for vector diversification.

Stereochemical Probe for Human TMP Kinase Substrate Specificity Studies

The strict dependence of TMP kinase substrate activity on the (E)‑configuration of the but‑2‑enyl linker [1] makes the target compound a valuable tool for probing the active‑site geometry of human TMP kinase. The 5‑amino variant can be compared with 5‑methyl, 5‑iodo, and 5‑H analogs to map hydrogen‑bonding requirements in the kinase nucleotide‑binding pocket.

Building Block for Bisubstrate Inhibitor Design Combining Nucleobase and Phosphonate Pharmacophores

The presence of both a modifiable 5‑amino group and an alkenyl side chain suitable for phosphonate conjugation allows the compound to serve as a central scaffold for bisubstrate inhibitors that simultaneously engage the nucleobase‑binding site and the phosphate‑binding site of nucleotide‑dependent enzymes (e.g., TMP kinase, thymidine phosphorylase) [1].

Quote Request

Request a Quote for 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.